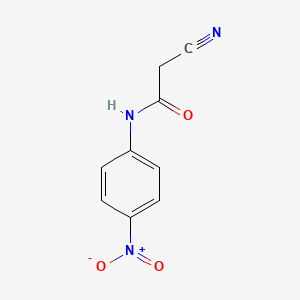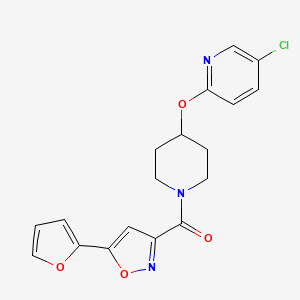
N-(4,6-dimethylpyrimidin-2-yl)methionine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,6-dimethylpyrimidin-2-yl)methionine is a derivative of methionine where the amino acid is modified by the introduction of a 4,6-dimethylpyrimidin-2-yl group. This modification can potentially alter the physical, chemical, and biological properties of the original amino acid, making it a subject of interest in various fields of research, including coordination chemistry and pharmacology.
Synthesis Analysis
The synthesis of N-(4,6-dimethylpyrimidin-2-yl)methionine derivatives has been explored in several studies. For instance, a novel compound with a thiourea linkage was synthesized from ethyl 3-(4-trifluoromethylphenyl)-5-methyl-4-isoxazole carboxylic acid ester and 2-amino-4,6-dimethylpyrimidine . Another study reported the synthesis of a series of N-substituted-N'-(4,6-dimethylpyrimidin-2-yl)-thiourea derivatives using tetrabutylammonium bromide as a phase transfer catalyst . These synthetic routes involve multiple steps and are characterized by various analytical techniques such as NMR, IR, mass spectrometry, and X-ray crystallography.
Molecular Structure Analysis
The molecular structure of these derivatives has been elucidated using X-ray crystallography. For example, the crystal structure of a thiourea derivative revealed that the thiourea moiety and the pyrimidine ring are almost coplanar, with the presence of intermolecular hydrogen bonds that strengthen the integration of the 2D network . In another study, the crystal structures of thiourea derivatives were determined, providing insights into the molecular conformation and intermolecular interactions .
Chemical Reactions Analysis
The chemical reactivity of N-(4,6-dimethylpyrimidin-2-yl)methionine derivatives has been explored in the context of their potential biological activities. For instance, oxidative cyclization of thiourea derivatives led to the formation of N-[(2E)-5,7-dimethyl-2H-[1,2,4] thiadiazolo [2,3-a] pyrimidin-2-ylidene] derivatives . These reactions are significant as they can yield compounds with different biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of these derivatives are influenced by their molecular structure. The presence of the 4,6-dimethylpyrimidin-2-yl group and other substituents can affect properties such as solubility, melting point, and reactivity. The studies have not explicitly detailed the physical properties, but the chemical properties have been inferred from the biological activity assays and the molecular structure analyses .
Relevant Case Studies
Several case studies have been reported where these derivatives exhibit biological activities. For example, a thiourea derivative showed good inhibitory activity against certain weed species, indicating its potential as a herbicide . Another study found that thiourea derivatives exhibited antimicrobial activity, with some compounds showing higher activity against fungi than bacteria . These findings suggest that N-(4,6-dimethylpyrimidin-2-yl)methionine derivatives could be promising candidates for the development of new antimicrobial and herbicidal agents.
Scientific Research Applications
Gastrointestinal Methionine Shuttle
Methionine plays a crucial role in gastrointestinal health, specifically in the absorption and metabolism within the small intestine. Its efficient absorption from the diet and the involvement of various transport proteins in the gastrointestinal tract underscore its importance in supporting metabolism and health. Methionine supplements, for instance, are used extensively in animal production to enhance health and performance, highlighting the amino acid's key importance (L. Mastrototaro et al., 2016).
Methionine Restriction in Cancer Control
Restricting methionine intake has emerged as a potential strategy in cancer control, particularly for cancers dependent on methionine for proliferation. Studies suggest that methionine restriction, possibly through dietary adjustments like vegan diets, can inhibit cancer growth and even extend healthy lifespan. This highlights methionine's pivotal role in cellular metabolism and its potential impact on cancer biology (P. Cavuoto & M. Fenech, 2012).
Methionine in Plant Metabolism
In plants, methionine is not just a building block for protein synthesis but also a critical metabolite influencing various physiological processes. Its role extends to the synthesis of ethylene, polyamines, and as a methyl group donor for numerous methylation reactions, demonstrating methionine's versatile functions beyond mere nutrition (M. Sauter et al., 2013).
Methionine's Nutritional and Regulatory Significance
Understanding the factors that regulate methionine content in plants provides insights into its nutritional and regulatory significance. Methionine's influence on plant growth, development, and the synthesis of crucial compounds like ethylene and polyamines underlines its importance in both plant and animal nutrition, offering avenues for enhancing the nutritional value of crops (R. Amir, 2010).
Methionine in Cellular Regulation and Antioxidant Defense
Methionine residues in proteins play roles in antioxidant defense and cellular regulation, indicating the amino acid's protective effects against oxidative damage. The reversible oxidation of methionine residues can regulate protein function and cellular metabolism, showcasing methionine's role in maintaining cellular health and homeostasis (R. Levine et al., 2000).
Mechanism of Action
Target of Action
N-(4,6-dimethylpyrimidin-2-yl)methionine, also known as Pyrimethanil, is primarily targeted towards fungal pathogens . It is used to control various fungal diseases on fruit, vegetables, and ornamentals .
Mode of Action
Pyrimethanil works by inhibiting the secretion of hydrolytic enzymes by the fungi that are needed during the infection process . It blocks the ability of fungi to degrade and digest the plant tissues, thus stopping penetration and development of the disease .
Biochemical Pathways
It is known that it inhibits methionine protein synthesis . This inhibition disrupts the normal functioning of the fungi, preventing them from infecting the host plant.
Pharmacokinetics
It is known to be moderately persistent in the environment .
Result of Action
The result of Pyrimethanil’s action is the prevention of fungal infection in plants. By inhibiting the secretion of fungal enzymes necessary for infection, it effectively controls diseases such as grey mould, powdery mildew, scab, downy mildew, phomopsis leaf spot, and botrytis .
Action Environment
The efficacy and stability of Pyrimethanil can be influenced by various environmental factors. For instance, temperature and precipitation can affect the rate of dissipation of the compound . Additionally, the type of soil can impact its mobility and persistence .
properties
IUPAC Name |
2-[(4,6-dimethylpyrimidin-2-yl)amino]-4-methylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S/c1-7-6-8(2)13-11(12-7)14-9(10(15)16)4-5-17-3/h6,9H,4-5H2,1-3H3,(H,15,16)(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIFURCXKBFSNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(CCSC)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-dimethylpyrimidin-2-yl)methionine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3018871.png)

![N-(3-fluorophenyl)-2-((7-(2-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B3018876.png)
![1-(3,4-Dichlorophenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3018878.png)







![7-benzyl-8-[benzyl(methyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B3018890.png)
![4-Methyl-3-[(2-thienylacetyl)amino]benzoic acid](/img/structure/B3018892.png)
![2-Butyl-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B3018893.png)